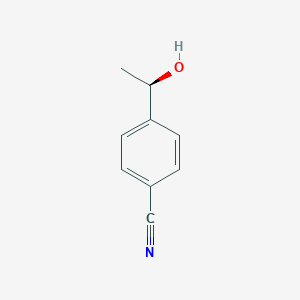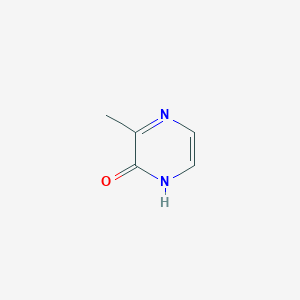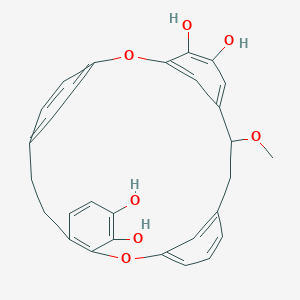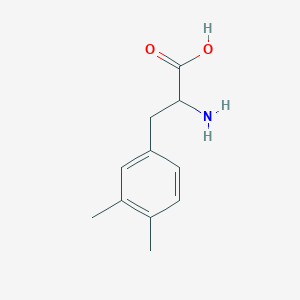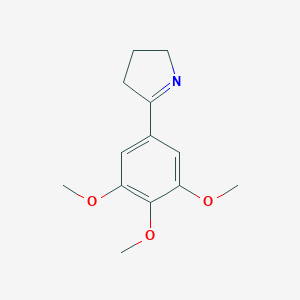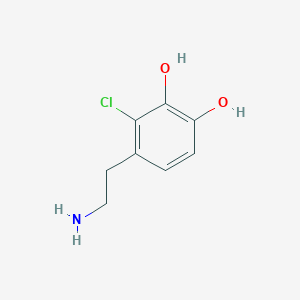
2-Chlorodopamine
Descripción general
Descripción
2-Chlorodopamine is a chlorinated derivative of dopamine, a neurotransmitter that plays several important roles in the brain and body . It is produced when hypochlorous acid (HOCl), a reactive oxygen species formed by neutrophils and other myeloperoxidase-containing cells during inflammation, chlorinates the amine and catechol moieties of dopamine .
Aplicaciones Científicas De Investigación
Pest Control Applications : 2-(4-chloro-o-toluidino)-2-oxazoline, a novel octopamine agonist related to chlorodopamine, shows potential as an insecticidal and acaricidal agent, suggesting applications in organic pest control (Jennings et al., 1988).
Neurotoxicity and Disease Models : Chlorodopamine, which is related to the substance , can selectively kill dopaminergic neurons in the substantia nigra, similar to Parkinsonian poison MPP+, providing a model for studying inflammation and Parkinson's disease (Jeitner et al., 2016).
Renal Vasodilator Activity : 2-chlorodopamine and its N-substituted derivatives exhibit renal vasodilator activity similar to dopamine, suggesting a potential application in medical treatments involving renal function (McCarthy et al., 1986).
Pharmacological Research : Chloroquine, an analog of chlorodopamine, shows promise in enhancing the efficacy of conventional cancer therapies and has been explored for its potential antiviral properties, including against COVID-19 (Solomon & Lee, 2009), (Meo et al., 2020).
Chemical Synthesis and Application : Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, a class related to 2-chlorodopamine, have led to improved synthesis, biological evaluation, and synthetic applications (Hamama et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(2-aminoethyl)-3-chlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFLNNIHWWVCFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCN)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145543 | |
| Record name | 2-Chlorodopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorodopamine | |
CAS RN |
102851-70-7 | |
| Record name | 2-Chlorodopamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102851707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorodopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



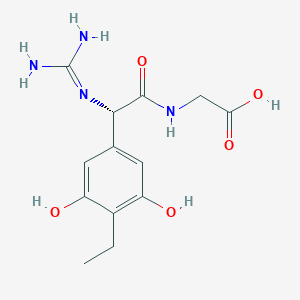
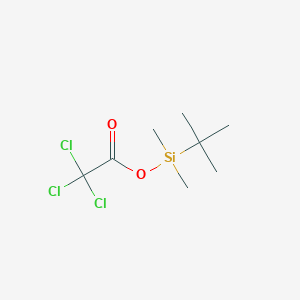
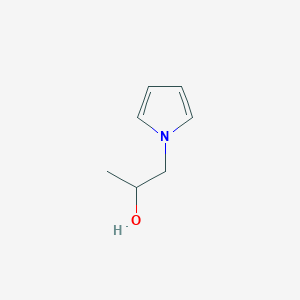
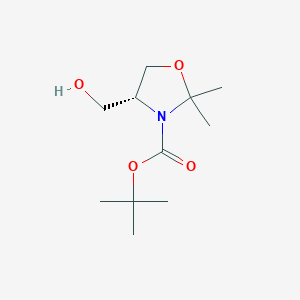

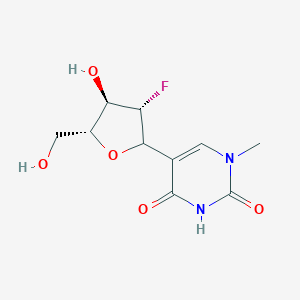
![Ethanone, 1-[3,3-dimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B25074.png)
![1-Bromo-2-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B25076.png)
